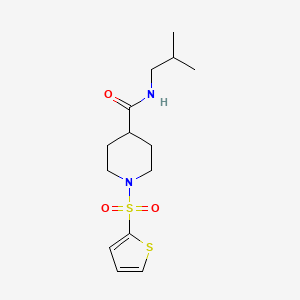
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as NIBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as piperidinecarboxamides, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in cells. One of the most important of these pathways is the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and oxidative stress. N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activation of NF-κB, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the activity of several enzymes and proteins involved in cellular signaling, including protein kinase C, phospholipase A2, and cyclooxygenase-2. N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may be responsible for its protective effects on neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a useful tool for studying the effects of neuroprotective compounds in vitro and in vivo. However, one limitation of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new derivatives of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide with improved solubility and bioavailability. Another potential direction is the investigation of the effects of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, there is a need for further studies on the potential therapeutic applications of N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience, where N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects. Studies have demonstrated that N-isobutyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can protect neurons from damage caused by oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11(2)10-15-14(17)12-5-7-16(8-6-12)21(18,19)13-4-3-9-20-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDCLBGEXBOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4775989.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4775994.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776020.png)

![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)

![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4776048.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)